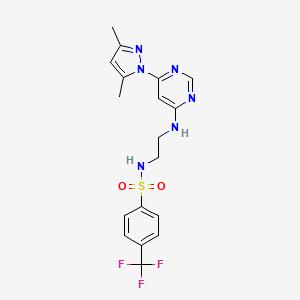

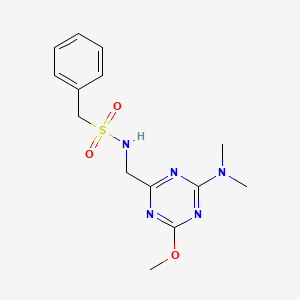

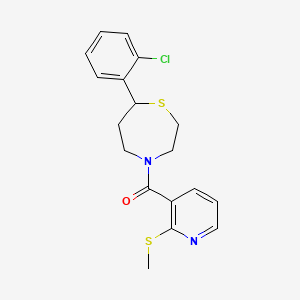

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and potential for forming various intermolecular interactions. While the provided papers do not directly discuss this specific compound, they do explore related sulfonamide derivatives, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the formation of a pyrrolopyrimidinyl or pyrazolopyrimidinyl benzenesulfonamide core, which is then further modified to enhance binding affinity and selectivity for specific biological targets, such as adenosine receptors and serotonin receptors . The synthesis process typically includes steps such as condensation reactions, and the final products are evaluated for their biological activities, which can inform the potential synthesis route for the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking . The conformation of these molecules can significantly influence their biological activity, as seen in the differences in activity between compounds with different arenesulfonyl substituents . The molecular structure of the compound would likely exhibit similar interactions and conformational preferences.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions, including those that modify the sulfonamide group or the aromatic ring to which it is attached. These reactions can be used to fine-tune the properties of the compound, such as its solubility, stability, and biological activity. The specific chemical reactions that the compound "N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide" can undergo would depend on its precise molecular structure, which is not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . Computational studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict these properties and to understand the electronic structure of the compounds . The compound would likely have properties that can be predicted using similar computational methods.

Applications De Recherche Scientifique

Chemical Structure and Spectroscopy

- Hydrogen-bond Effect and Molecular Structure Investigation : A comprehensive study on the structural aspects of sulfamethazine Schiff-base, closely related to the chemical compound , detailed theoretical and experimental analyses, including DFT/B3LYP and HF methods, NBO analysis, and spectroscopic evaluations, revealing insights into stability, electronic structures, and structure-activity relationships (Mansour & Ghani, 2013).

Synthesis and Biological Applications

- Insecticidal and Antibacterial Potential : Synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation showed promising insecticidal and antibacterial properties, demonstrating the potential of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

- Selective Coordination with Copper(II) : A study on the selective coordination ability of sulfamethazine Schiff-base ligand towards copper(II) and its implications on molecular structures, spectral properties, and antibacterial activity, contributing to the understanding of its interaction with metal ions and potential antimicrobial applications (Mansour, 2014).

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Derivatives : Research into celecoxib derivatives, which share structural similarities with the chemical , revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the therapeutic potential of these compounds (Küçükgüzel et al., 2013).

- Anti-Breast Cancer Evaluation : Synthesis and evaluation of novel N-(guanidinyl)benzenesulfonamides for anticancer activity against the human tumor breast cell line MCF7, showing promising activity and contributing to the development of potential anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Propriétés

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O2S/c1-12-9-13(2)27(26-12)17-10-16(23-11-24-17)22-7-8-25-30(28,29)15-5-3-14(4-6-15)18(19,20)21/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSQOHIRMLGFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

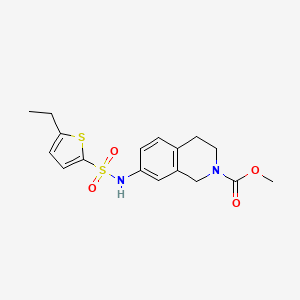

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2516928.png)

![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)

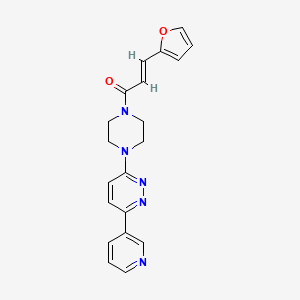

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![5-Methoxy-4-[(2-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2516948.png)